![molecular formula C13H14Cl2N2 B2699545 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride CAS No. 2567502-02-5](/img/structure/B2699545.png)

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

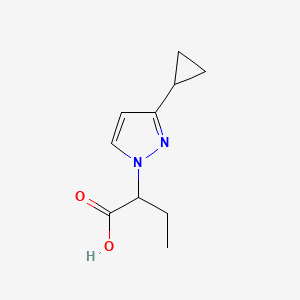

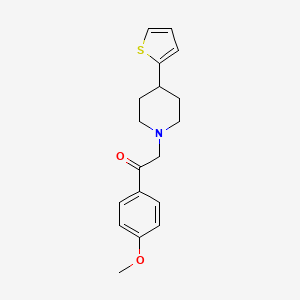

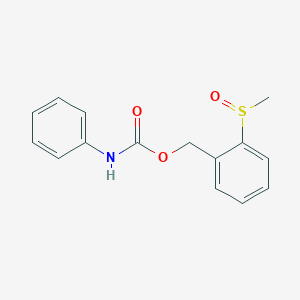

The compound “7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride” is a complex organic molecule. It contains a pyrazine ring, which is a heterocyclic aromatic organic compound . The molecule also includes a chlorophenyl group, which is a phenyl group substituted with a chlorine atom .

Synthesis Analysis

The synthesis of pyrazine derivatives, such as the one , has been a topic of interest in recent years . A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazine ring is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The chlorophenyl group is a phenyl group substituted with a chlorine atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive groups. For instance, 4-Chlorophenylhydrazine hydrochloride can react with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield complex products .Physical and Chemical Properties Analysis

Pyrazine, a component of the compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of new derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown potential antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes the creation of compounds through cyclocondensation reactions, highlighting the potential of pyrazine derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Antimicrobial Evaluation

New pyrimidines and condensed pyrimidines synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been evaluated for antimicrobial activities, showcasing the potential of chlorophenyl derivatives in combating microbial resistance (Abdelghani, Said, Assy, & Hamid, 2017).

Palladium-catalyzed Cross-coupling Reactions

The application in palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles has been documented, indicating the versatility of pyrazine derivatives in creating complex molecular structures useful in various chemical synthesis applications (Aoyagi et al., 1992).

Optoelectronic Materials Development

Efficient methods for the synthesis of dipyrrolopyrazine, and pyrrolothieno-pyrazine derivatives have been developed, focusing on regio-selective amination reactions. These compounds are significant for their optical and thermal properties, suggesting their utility in the development of organic optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).

Anti-Tumor Agents

The synthesis of benzopyranylamine compounds has indicated significant anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. This underlines the therapeutic potential of pyrazine derivatives in oncology (Jurd, 1996).

Antiviral and Anti-inflammatory Agents

Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, presenting a promising avenue for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Future Directions

The synthesis of pyrazine derivatives, such as the compound , is an active area of research due to their wide range of applications in medicinal chemistry . Future directions may include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .

Properties

IUPAC Name |

7-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2.ClH/c14-12-3-1-10(2-4-12)11-7-13-8-15-5-6-16(13)9-11;/h1-4,7,9,15H,5-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQZRZMHCXZQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(C=C2CN1)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567502-02-5 |

Source

|

| Record name | 7-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![N-(4-acetylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699466.png)

![8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2699468.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2699473.png)

![8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2699480.png)

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2699481.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)